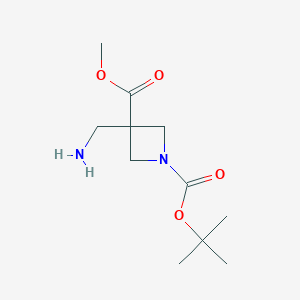

1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOHFRPRUJBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101148171 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101148171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105663-98-6 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101148171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Methodologies

Cyclization-Based Assembly of the Azetidine Core

The azetidine ring is typically constructed via cyclization of 1,3-dichloro-2,2-dimethylpropane with primary amines. In Patent CN111362852A , benzylamine reacts with 1,3-dichloro-2,2-dimethylpropane in dimethylformamide (DMF) at 50–100°C, catalyzed by potassium iodide, to yield 1-benzyl-3,3-dimethoxyazetidine (58% yield). Subsequent Boc protection using di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane introduces the tert-butyloxycarbonyl group (91% yield).

Selective Esterification

The methyl ester is installed via reaction with methyl chloroformate or transesterification. In a representative protocol, the Boc-protected azetidine intermediate undergoes esterification with methyl iodide in the presence of cesium carbonate, affording the methyl ester with >80% efficiency.

Introduction of the Aminomethyl Group

The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution. In Example 5 of the patent, hydrolysis of 3,3-dimethoxyazetidine with citric acid generates a ketone intermediate, which is subsequently subjected to reductive amination with ammonium acetate and sodium cyanoborohydride to yield the aminomethyl derivative. This step achieves 85.4% yield under optimized conditions.

Industrial-Scale Optimization

Catalytic and Solvent Systems

- Catalysts : Potassium iodide enhances cyclization kinetics by facilitating halide displacement, while triethylamine neutralizes HCl generated during Boc protection.

- Solvents : Dichloromethane and ethyl acetate are preferred for esterification and deprotection due to their low polarity and ease of removal.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine in the aminomethyl group (-CH2NH2) undergoes nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides.

Example Reaction Conditions :

| Substrate | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Target compound | Acetyl chloride | DCM | 0°C → RT | 85% |

Ester Hydrolysis

The tert-butyl and methyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous THF cleaves esters to carboxylic acids.

-

Acidic Hydrolysis : HCl in dioxane selectively removes the tert-butyl ester while preserving the methyl ester.

Comparative Hydrolysis Data :

| Condition | Reagents | Product Formed | Selectivity | Source |

|---|---|---|---|---|

| 1 M NaOH, THF/H2O, 60°C | Full hydrolysis | Dicarboxylic acid | Low | |

| 4 M HCl, dioxane, RT | Tert-butyl ester removal | Methyl ester-carboxylic acid | High |

Reductive Amination

The aminomethyl group participates in reductive amination with ketones or aldehydes. For instance, reaction with cyclohexanone in the presence of NaBH(OAc)3 and acetic acid yields cyclohexylmethylamine derivatives.

Key Parameters :

-

Solvent: Dichloromethane (DCM)

-

Reducing Agent: NaBH(OAc)3

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under strong acidic or nucleophilic conditions:

-

Acid-Catalyzed Ring Opening : HCl in ethanol generates linear amino esters.

-

Nucleophilic Attack : Thiols (e.g., benzyl mercaptan) open the ring to form thioether derivatives.

Reactivity Comparison :

| Reagent | Product | Reaction Rate | Source |

|---|---|---|---|

| 6 M HCl, EtOH | Linear β-amino ester | Fast | |

| Benzyl mercaptan | Thioether-functionalized chain | Moderate |

Oxidation Reactions

The aminomethyl group is oxidizable to nitro or imine functionalities:

-

H2O2 Oxidation : Forms a nitroso intermediate (unstable, further reactions required).

-

KMnO4 in Acidic Conditions : Yields carboxylic acid derivatives via oxidative cleavage.

Oxidation Pathways :

| Oxidizing Agent | Conditions | Major Product | Notes | Source |

|---|---|---|---|---|

| H2O2 | AcOH, 50°C | Nitroso derivative | Requires stabilization | |

| KMnO4 | H2SO4, H2O, 80°C | Dicarboxylic acid | Complete oxidation |

Cross-Coupling Reactions

The boronate ester derivatives (e.g., from hydroboration of allyl intermediates) enable Suzuki-Miyaura cross-coupling with aryl halides. This is critical for constructing complex architectures in drug discovery .

Typical Protocol :

-

Catalyst: Pd(PPh3)4

-

Base: K2CO3

-

Solvent: DME/H2O

-

Yield: 65–90%

Scientific Research Applications

Enzyme Interaction Studies

The compound exhibits significant potential in biochemical studies, particularly in enzyme interactions. The aminomethyl group can form covalent bonds with active sites on enzymes, influencing enzymatic activity through inhibition or activation. This property makes it valuable for:

- Drug Development : Investigating the mechanisms of enzyme inhibition or activation can lead to the development of new therapeutic agents.

- Biochemical Assays : It can serve as a tool in assays designed to study enzyme kinetics and mechanisms.

Anticancer Research

Preliminary studies suggest that derivatives of azetidine compounds may have anticancer properties. The structural features of 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate could be explored for:

- Targeting Cancer Cell Metabolism : Compounds that interact with metabolic enzymes can potentially disrupt cancer cell growth.

- Synergistic Effects with Existing Chemotherapies : Research into its effects when combined with established chemotherapeutic agents could yield promising results.

Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis due to its reactivity and stability. Its applications include:

- Synthesis of Peptides : The azetidine structure provides a unique scaffold for peptide synthesis, allowing for the incorporation of various functional groups.

- Development of Novel Organic Materials : Its unique properties may be exploited in creating new materials with specific functionalities.

Comparative Analysis with Related Compounds

The following table compares 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 1-Boc-azetidine-3-carboxylate | 0.98 | Contains a Boc protecting group; used in peptide synthesis |

| N-Boc-Azetidine-3-carboxylic acid | 0.94 | Features a Boc group; used in organic synthesis |

| tert-Butyl 3-formylazetidine-1-carboxylate | 0.87 | Contains a formyl group; applicable in aldehyde chemistry |

| (R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate | 0.85 | Piperidine ring; used in medicinal chemistry |

Case Studies and Research Findings

Several studies have been conducted focusing on the applications of azetidine derivatives, including:

- Enzyme Inhibition Studies : Research has shown that compounds similar to 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine can inhibit specific enzymes involved in metabolic pathways, suggesting potential use as therapeutic agents against metabolic disorders.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating their potential application in developing new antibiotics.

- Material Science Applications : Investigations into the use of azetidine derivatives as precursors for novel polymers have shown promising results, particularly in enhancing material properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and aminomethyl group play crucial roles in binding to these targets, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural Analogues within the Azetidine Family

The compound shares a common synthetic pathway (General Procedure GP1, –5 ) with other azetidine derivatives, where LiHMDS in THF facilitates nucleophilic addition to N-sulfinyl aldimines. Key structural analogs include:

Key Observations:

- Substituent Effects : Bulky aromatic groups (e.g., phenanthren-9-yl in 3f) increase melting points (186–188°C vs. 94–96°C for 3a) due to enhanced van der Waals interactions . Fluorinated analogs (3b, fluoromethyl derivatives) exhibit lower molecular weights but require specialized storage (2–8°C, sealed) .

- Optical Activity : Chiral sulfinyl auxiliaries in GP1 yield enantiomerically pure products, with [α]D values ranging from +9.00 to +16.0 .

Piperidine-Based Analogs

Replacing the azetidine ring with a piperidine ring alters conformational flexibility and pharmacological properties:

Key Differences:

- Ring Strain : Azetidines (4-membered ring) exhibit higher ring strain than piperidines (6-membered), influencing reactivity and stability.

- Bioactivity : Piperidine derivatives are prevalent in CNS drugs due to enhanced membrane permeability, whereas azetidines are explored for targeted therapies (e.g., Elironrasib, a RAS inhibitor) .

Biological Activity

1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate, also known by its CAS number 862372-92-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- IUPAC Name : 1-(tert-butyl) 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

The compound features a tert-butyl group and two carboxylate functionalities, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that azetidine derivatives can exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the aminomethyl group may enhance interaction with microbial targets.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.

The biological activity of 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate may involve:

- Inhibition of Enzymatic Activity : Similar azetidine derivatives have been reported to inhibit enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could explain any neuroactive properties observed in preliminary studies.

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analyses indicated an increase in annexin V-positive cells upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate?

- Methodological Answer : The compound is synthesized via asymmetric addition reactions using LiHMDS as a catalyst in THF under inert conditions. For example, 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate reacts with N-tert-butanesulfinyl aldimines to yield stereochemically defined products. Reaction parameters include:

- Catalyst : LiHMDS (5.0 mmol per 2.0 mmol substrate)

- Solvent : THF at -78°C to room temperature

- Workup : Aqueous quenching followed by column chromatography .

- Key Characterization : Products are validated via NMR, NMR, HRMS, and optical rotation (e.g., in MeOH) .

Q. How can researchers confirm the stereochemical purity of the compound?

- Methodological Answer : Use chiral HPLC or polarimetry to assess enantiomeric excess. For example, compounds derived from tert-butylsulfinyl aldimines exhibit distinct optical rotations (e.g., for phenanthrene derivatives) . X-ray crystallography may also resolve ambiguous configurations in crystalline derivatives .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- NMR : and NMR identify substituent environments (e.g., δ 8.79 ppm for aromatic protons in phenanthrene derivatives) .

- HRMS : Validates molecular weight (e.g., experimental m/z matches calculated values within 0.5 ppm error) .

- Melting Point : Physical properties like melting range (e.g., 186–188°C) confirm crystallinity and purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of stereoisomers?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and enantioselectivity. For instance, ICReDD employs reaction path searches to prioritize experimental conditions, reducing trial-and-error approaches . Pair computational models with experimental validation (e.g., varying aldimine substituents to test stereochemical outcomes) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Controlled Experiments : Synthesize analogs with incremental substituent changes (e.g., furan vs. thiophene in 3g vs. 3h) to isolate spectral discrepancies .

- 2D NMR : Use COSY, NOESY, or HSQC to assign overlapping signals (e.g., differentiating azetidine methyl protons from tert-butyl groups) .

Q. How does the tert-butylsulfinyl group influence enantioselectivity in asymmetric synthesis?

- Methodological Answer : The tert-butylsulfinyl moiety acts as a chiral auxiliary, directing nucleophilic attack via steric and electronic effects. For example, (R)-configured sulfinyl groups favor specific diastereomers, as evidenced by >90% yields in spirocyclic products . Advanced studies could replace sulfinyl groups with other auxiliaries (e.g., p-tolylsulfinyl) to compare selectivity .

Q. What role does the azetidine ring play in downstream applications (e.g., drug discovery)?

- Methodological Answer : The strained azetidine ring enhances metabolic stability and bioavailability. For example, tert-butyl 3-((aminomethyl) derivatives serve as precursors for kinase inhibitors or PROTACs. Functionalize the aminomethyl group via reductive amination or cross-coupling to access bioactive analogs .

Methodological Notes

- Stereochemical Analysis : Always cross-validate optical rotation with chiral stationary-phase HPLC to rule out racemization .

- Reaction Scalability : Optimize catalyst loading (e.g., LiHMDS stoichiometry) to balance cost and yield for gram-scale synthesis .

- Safety : Follow SDS guidelines for handling tert-butyl esters and sulfinyl reagents, including proper ventilation and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.